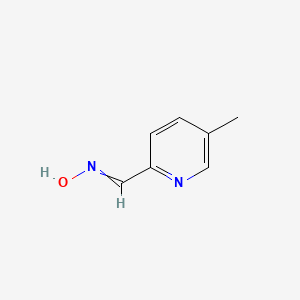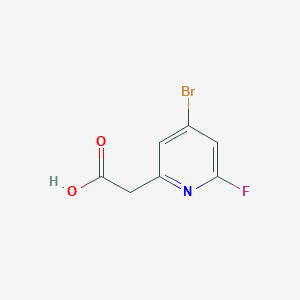
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both bromine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetic acid derivatives to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to substitute the bromine or fluorine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Lacks the bromine atom and has different reactivity and properties.
4-Bromo-2-fluorophenylacetic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H5BrFNO2 |
|---|---|
Peso molecular |
234.02 g/mol |
Nombre IUPAC |
2-(4-bromo-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
Clave InChI |
SVIMBMCSUURSCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




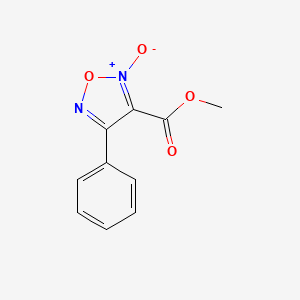
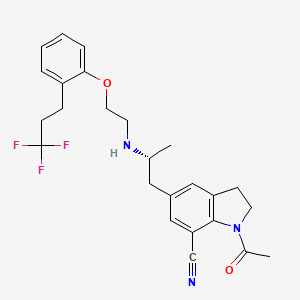
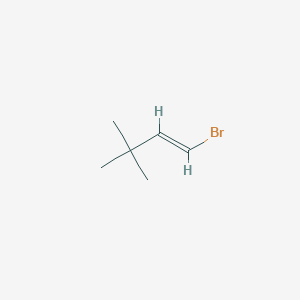


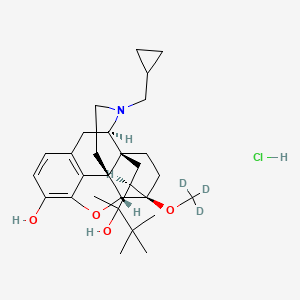
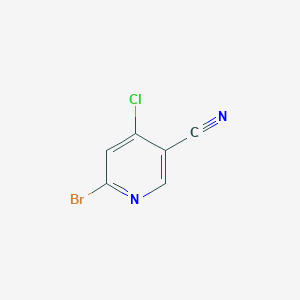
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
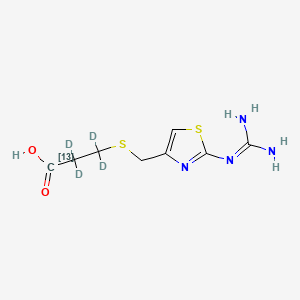
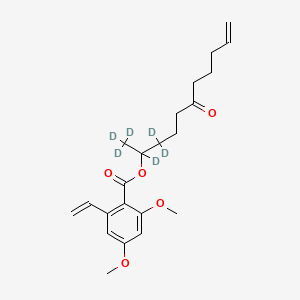
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
